N'-hydroxy-2-(oxan-2-yl)ethanimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxan-2-yl)ethanimidamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(9-10)5-6-3-1-2-4-11-6/h6,10H,1-5H2,(H2,8,9) |
InChI Key |
VCVXICDOADALAR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCOC(C1)C/C(=N/O)/N |
Canonical SMILES |
C1CCOC(C1)CC(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxy 2 Oxan 2 Yl Ethanimidamide and Analogues
Established Synthetic Routes to Amidoximes
Amidoximes are a class of compounds characterized by the presence of a hydroxylamino group and an imino group on the same carbon atom. They are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities.
The most direct and widely employed method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor. cdnsciencepub.comtcichemicals.com This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), or by using an aqueous solution of hydroxylamine. cdnsciencepub.com The reaction is generally performed in a protic solvent like ethanol (B145695) or methanol (B129727) and often requires heating to proceed at a reasonable rate. cdnsciencepub.com
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This is followed by proton transfer to form the amidoxime (B1450833). The general reaction is depicted below:
R-C≡N + NH₂OH → R-C(=NOH)NH₂
The reaction conditions can be optimized based on the nature of the nitrile. For instance, ultrasonic irradiation has been reported to accelerate the reaction and provide high yields of amidoximes in shorter reaction times under solvent-free conditions. cdnsciencepub.com
However, the reaction of nitriles with hydroxylamine can sometimes lead to the formation of byproducts, particularly amides. This is more prevalent with aromatic nitriles bearing electron-withdrawing substituents. acs.org The formation of the amide is thought to occur through the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon. acs.org To circumvent this, an alternative two-step procedure can be employed where the nitrile is first converted to a thioamide, which then reacts cleanly with hydroxylamine to afford the desired amidoxime in high yield. acs.org
Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis from Nitriles
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Conventional Heating | Nitrile, NH₂OH·HCl, Base (e.g., Na₂CO₃) | Ethanol/Methanol | Reflux | 1-48 h | Good to High | cdnsciencepub.com |
| Aqueous Hydroxylamine | Nitrile, aq. NH₂OH | Water/Alcohol | Room Temp. to Reflux | Shorter than HCl salt method | Good to High | cdnsciencepub.com |
| Ultrasonic Irradiation | Nitrile, NH₂OH | Solvent-free | Ambient | Short | High (70-85%) | cdnsciencepub.com |
While the reaction of nitriles with hydroxylamine is the most common route, several alternative methods for the synthesis of amidoximes, particularly N-substituted amidoximes, have been developed. These methods often start from precursors other than nitriles.
One such method involves the reaction of amines with N-hydroxyimidoyl chlorides. chemicalbook.com The N-hydroxyimidoyl chlorides are typically prepared in two steps from aldehydes via condensation with hydroxylamine hydrochloride followed by chlorination of the resulting oxime. chemicalbook.com
Another approach utilizes the reaction of ammonia (B1221849) or amines with oximinoethers or hydroximic acids. cdnsciencepub.com While less common, this method can be effective for the preparation of N-substituted amidoximes. cdnsciencepub.com More recently, a convenient one-pot synthesis of N-substituted amidoximes from amides, acid chlorides, or carboxylic acids has been reported, offering a more efficient alternative to multi-step procedures. chemicalbook.com
The conversion of N-acyl amidines to amidoximes has also been demonstrated as a viable synthetic strategy. nih.gov This approach involves the substitution of an amino group at the C-4 position of a pyrimidine (B1678525) ring with hydroxylamine, facilitated by an electron-withdrawing acyl group on the exocyclic nitrogen. nih.gov
Stereoselective Synthesis of the Oxane Ring System
The oxane (tetrahydropyran) ring is a common structural motif in many natural products and biologically active molecules. The stereoselective synthesis of substituted oxanes is a significant area of research in organic chemistry.
The enantioselective synthesis of 2-substituted oxanes can be achieved through various catalytic asymmetric reactions. One powerful strategy is the intramolecular oxa-Michael reaction. A "clip-cycle" approach has been developed where an alcohol fragment and an aryl thioacrylate are first "clipped" together via olefin metathesis. The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to yield the tetrahydropyran (B127337) with high enantioselectivity (up to 99% ee). osi.lvorgsyn.orgsigmaaldrich.com
Another enantioselective method involves a one-pot sequential catalysis combining a copper(II)-catalyzed Henry reaction between a 7-oxo-hept-5-enal and nitromethane, followed by a camphorsulfonic acid (CSA)-catalyzed intramolecular oxa-Michael reaction. This sequence affords 2,6-cis-substituted tetrahydropyrans in excellent yields, diastereoselectivities (>99:1 dr), and enantioselectivities (98-99% ee). organic-chemistry.orggoogle.com
Diastereoselective synthesis of polysubstituted oxanes often relies on cyclization reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a classic method for constructing tetrahydropyran rings. Lewis acid catalysis can be employed to promote this cyclization and control the diastereoselectivity.
For instance, the reaction of ε-hydroxy-alkenes with substituted aromatic aldehydes catalyzed by TMSOTf or BF₃·OEt₂ can selectively produce 2,4,8-trisubstituted oxocenes (eight-membered rings) with excellent diastereoselectivity. While this example leads to a larger ring, the principles of stereocontrol in Lewis acid-catalyzed cyclizations of hydroxyalkenes are broadly applicable to the formation of six-membered oxane rings as well.
Iodocyclization is another method to achieve diastereoselective oxane ring formation. The treatment of certain unsaturated alcohols with iodine can lead to the formation of six-membered oxa-spirocyclic iodides. osi.lv
Synthesis of the 2-(Oxan-2-yl)acetonitrile Precursor
The synthesis of the key precursor, 2-(oxan-2-yl)acetonitrile, is crucial for the final assembly of N'-hydroxy-2-(oxan-2-yl)ethanimidamide. While a direct, one-step synthesis is not readily found in the literature, a plausible route can be devised based on established synthetic transformations.
A common strategy for the synthesis of α-substituted acetonitriles is the alkylation of the acetonitrile (B52724) anion. A proposed synthetic route for 2-(oxan-2-yl)acetonitrile could start from the readily available tetrahydropyran-2-methanol (B90372). This alcohol can be converted into a suitable leaving group, such as a halide or a sulfonate ester, which can then be displaced by the cyanide anion.
A potential synthetic sequence is outlined below:
Conversion of Alcohol to Halide: Tetrahydropyran-2-methanol can be converted to 2-(bromomethyl)tetrahydropyran using standard brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine.
Nucleophilic Substitution with Cyanide: The resulting 2-(bromomethyl)tetrahydropyran can then undergo a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF to yield 2-(oxan-2-yl)acetonitrile.
Table 2: Proposed Synthesis of 2-(Oxan-2-yl)acetonitrile
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | Tetrahydropyran-2-methanol | PBr₃ or NBS/PPh₃ | 2-(Bromomethyl)tetrahydropyran |
Once the 2-(oxan-2-yl)acetonitrile precursor is synthesized, it can be converted to the final target molecule, this compound, using the standard amidoxime synthesis conditions described in section 2.1.1, namely by reaction with hydroxylamine.
Preparation Strategies for Carbonyl and Nitrile Precursors
The principal precursor for the synthesis of this compound is the nitrile derivative, 2-(oxan-2-yl)acetonitrile. The synthesis of this intermediate can be approached through several well-established pathways, often starting from commercially available tetrahydropyran derivatives.
A common strategy begins with tetrahydropyran-2-methanol. This starting material can be converted into a derivative with a suitable leaving group, such as 2-(chloromethyl)oxane or 2-(bromomethyl)oxane. The subsequent reaction of this haloalkane with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), yields 2-(oxan-2-yl)acetonitrile via a nucleophilic substitution reaction. orgsyn.org This method is analogous to the preparation of p-methoxyphenylacetonitrile from anisyl chloride and sodium cyanide. orgsyn.org
An alternative approach involves starting with a carbonyl compound, such as 2-(oxan-2-yl)acetaldehyde. This aldehyde can be synthesized via the oxidation of the corresponding primary alcohol, 2-(oxan-2-yl)ethanol. The aldehyde can then be converted to the nitrile, although the most direct route to the final amidoxime product is from the nitrile precursor.
Functional Group Transformations Relevant to Precursor Synthesis
The successful synthesis of the nitrile and carbonyl precursors hinges on a series of fundamental functional group transformations. These reactions are standard in organic synthesis and are selected based on efficiency and compatibility with the tetrahydropyran ring system. mit.edu
Key transformations include:
Conversion of Alcohols to Halides: The transformation of the hydroxyl group of tetrahydropyran-2-methanol into a better leaving group is a critical step. This can be achieved using various reagents. For example, thionyl chloride (SOCl₂) or concentrated hydrochloric acid can be used to produce the corresponding chloride. orgsyn.org
Nucleophilic Substitution with Cyanide: The displacement of a halide or other leaving group (e.g., tosylate) by a cyanide ion (CN⁻) is a classic and effective method for forming a carbon-carbon bond and introducing the nitrile functionality. orgsyn.org
Oxidation of Alcohols to Aldehydes: Should a carbonyl precursor be desired, the primary alcohol 2-(oxan-2-yl)ethanol can be oxidized to 2-(oxan-2-yl)acetaldehyde. This requires the use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), to prevent over-oxidation to the carboxylic acid.
Protection/Deprotection of Functional Groups: The tetrahydropyranyl (THP) group itself is widely used as a protecting group for alcohols due to its ease of installation and stability under non-acidic conditions. researchgate.netthieme-connect.de While in the target molecule the oxane ring is a core structural feature, understanding its stability is crucial. It is stable to strongly basic conditions, organometallic reagents, and hydrides, but is readily cleaved by aqueous acid. thieme-connect.deacs.org
Reaction Optimization and Scale-Up Considerations
The conversion of the nitrile precursor, 2-(oxan-2-yl)acetonitrile, to this compound is achieved by reaction with hydroxylamine. This is the most common and direct method for synthesizing amidoximes. nih.gov Optimizing the reaction conditions is essential for maximizing product yield and minimizing the formation of impurities, particularly the corresponding amide from nitrile hydrolysis. tandfonline.comrsc.org
Influence of Reaction Conditions on Yield and Selectivity
The formation of amidoximes from nitriles is highly sensitive to reaction parameters such as the choice of base, solvent, temperature, and reaction time. nih.govresearchgate.net Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl), which requires a base to generate the free nucleophile in situ. nih.gov
The selection and stoichiometry of the base are critical. Studies on the synthesis of various aryl amidoximes have shown that while a base is necessary for the reaction to proceed, an excessive amount can be detrimental. tandfonline.com For instance, using 1.6 molar equivalents of triethylamine in water at room temperature resulted in an 81% yield of the desired amidoxime after 6 hours. tandfonline.com However, increasing the base to 6 equivalents completely suppressed amidoxime formation and instead produced the corresponding amide in a 52% yield. tandfonline.com This highlights the delicate balance required to favor the desired reaction pathway over competing nitrile hydrolysis.
The choice of solvent also plays a significant role. Alcohols like ethanol are commonly used, often under reflux conditions. nih.gov However, greener approaches using water as a solvent have proven effective and can offer advantages in terms of cost, safety, and ease of workup. tandfonline.comtandfonline.com The reaction time is another key variable, with longer times generally leading to higher conversion of the nitrile group. researchgate.net
| Parameter | Condition | Effect on Yield/Selectivity | Example/Comment |
|---|---|---|---|
| Base | Triethylamine (1.6 eq) | High yield (81%) of amidoxime. | Considered an optimized condition for aryl amidoxime synthesis in water. tandfonline.com |
| Triethylamine (6.0 eq) | No amidoxime formed; amide byproduct (52%) is the major product. | Excess base promotes hydrolysis of the nitrile. tandfonline.com | |
| Na₂CO₃ / KOtBu | Commonly used bases to liberate free hydroxylamine. nih.govresearchgate.net | Effective in various solvent systems. | |
| Solvent | Ethanol / Methanol | Standard solvents, often used at reflux temperature. | Allows for good solubility of reagents. nih.gov |
| Water | "Green" solvent, can provide good yields and easier workup. | Used successfully with triethylamine as a base at room temperature. tandfonline.comtandfonline.com | |
| Temperature | Room Temperature | Sufficient for many syntheses, though may require longer reaction times. | A greener option that reduces energy consumption. tandfonline.com |
| Reflux (e.g., 80-90 °C) | Decreases reaction time significantly. | Commonly employed in alcoholic solvents. nih.govresearchgate.net | |
| Time | 4-18 hours | Longer reaction times generally increase conversion. | The optimal time depends on substrate, temperature, and other conditions. tandfonline.comresearchgate.net |
Catalytic Systems for Enhanced Amidoxime Formation
While the traditional synthesis of amidoximes relies on stoichiometric amounts of base, modern methodologies focus on enhancing reaction efficiency, improving safety, and facilitating scale-up. These approaches often employ alternative energy sources or advanced reactor technologies rather than conventional catalytic systems.
True catalytic systems for the direct conversion of nitriles to amidoximes are not widely reported. The reaction is inherently a nucleophilic addition that is promoted, rather than catalyzed, by a base. However, related transformations, such as the Rhodium-catalyzed hydrolysis of nitriles to amides using acetaldoxime (B92144) as a water surrogate, demonstrate the potential for transition-metal catalysis in nitrile functionalization. orgsyn.org
| Methodology | Description | Advantages | Reported Results |
|---|---|---|---|
| Ultrasonic Irradiation | The use of high-frequency sound waves to promote the reaction between a nitrile and hydroxylamine. | - Short reaction times
| A series of amidoximes were synthesized in high yields (70–85%) under solvent-free conditions. nih.gov |
| Microreactor Technology | Conducting the reaction in a continuous flow system with micro-scale channels. | - Excellent heat and mass transfer
| Successfully applied to the formation of aromatic amidoximes, achieving full conversion under safe, high-temperature conditions. acs.org |
These advanced methods, particularly microreactor technology, offer significant advantages for the scale-up of amidoxime synthesis. acs.org The ability to safely operate at elevated temperatures allows for a dramatic reduction in reaction time while maintaining high selectivity, making it an attractive option for industrial production. acs.org
Spectroscopic Characterization and Structural Elucidation of N Hydroxy 2 Oxan 2 Yl Ethanimidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment
The ¹H NMR spectrum of N'-hydroxy-2-(oxan-2-yl)ethanimidamide is predicted to exhibit several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
Based on the structure, the following proton environments are anticipated:
Oxane Ring Protons: The ten protons on the oxane (tetrahydropyran) ring would appear as a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and 4.0 ppm. The protons on the carbon adjacent to the ring oxygen (C6) would be the most deshielded and appear at the lower field end of this range.
CH Proton: The single proton on the carbon linking the oxane ring to the ethanimidamide group (C2') would likely appear as a multiplet, due to coupling with the adjacent CH2 protons on the ring and the CH2 group of the ethanimidamide moiety.
CH₂ Group Protons: The two protons of the ethyl group (C2) are diastereotopic and would be expected to show distinct signals, likely appearing as a doublet of doublets, with chemical shifts influenced by the adjacent C=N bond.
N-H and O-H Protons: The protons attached to the nitrogen and oxygen atoms (N'-OH and the imidamide NH) are exchangeable and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The N'-OH proton is typically found in the δ 9.0-11.0 ppm range, while the NH protons of the imidamide group could appear between δ 5.0 and 8.0 ppm.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N'-OH | 10.5 | br s | - |
| NH₂ | 6.5 | br s | - |
| H-2' (oxane) | 3.8 | m | - |
| H-6'eq (oxane) | 3.9 | m | - |
| H-6'ax (oxane) | 3.4 | m | - |
| H-2 | 2.5 | dd | 14.0, 7.0 |
| H-3', H-4', H-5' (oxane) | 1.5-1.9 | m | - |
Carbon-13 (¹³C) NMR Spectral Analysis and Isotopic Labeling Studies
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on its structure, this compound is expected to show eight distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms in unique chemical environments.
Imidamide Carbon (C1): The carbon atom of the C=N bond is expected to be the most downfield signal, typically appearing in the range of δ 150-160 ppm.
Oxane Ring Carbons: The five carbon atoms of the oxane ring would resonate in the δ 60-80 ppm region for the carbons bonded to oxygen (C2' and C6') and in the δ 20-40 ppm region for the other three carbons (C3', C4', C5').
Ethyl Group Carbon (C2): The methylene (B1212753) carbon adjacent to the imidamide group would appear in the δ 30-40 ppm range.
Isotopic labeling, for instance, by synthesizing the molecule with a ¹³C-labeled precursor at a specific position, could be used to definitively assign the carbon signals in the spectrum.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| C1 | 155.0 |
| C2' | 78.0 |
| C6' | 68.0 |
| C2 | 35.0 |
| C4' | 26.0 |
| C3' | 24.0 |
| C5' | 23.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. sdsu.edu For instance, cross-peaks would be observed between the H-2' proton and the adjacent protons on the oxane ring (H-3') and the CH₂ group (H-2), confirming the connectivity of the side chain to the ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. youtube.com It would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations between the H-2 protons and the C1 (imidamide) carbon would confirm their proximity.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups.
Hypothetical FT-IR Data for this compound
| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (N'-OH) | 3300 - 3100 | Broad, Medium |
| N-H Stretch (NH₂) | 3400 - 3200 | Medium, Doublet |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=N Stretch (Imidamide) | 1680 - 1640 | Strong |
| N-H Bend | 1650 - 1580 | Medium |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
Raman Spectroscopy for Complementary Vibrational Mode Assignment
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. The C=N double bond and the C-C backbone of the oxane ring would be expected to show distinct Raman scattering. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. Despite a thorough search, no specific experimental high-resolution mass spectrometry data for this compound has been found in the available scientific literature or databases. Therefore, a data table for its HRMS analysis cannot be provided at this time.
Investigation of Characteristic Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that can be used for structural elucidation. An analysis of these fragmentation pathways for this compound would offer valuable insights into its chemical structure. However, no published studies detailing the mass spectrometric fragmentation of this specific compound could be located. As a result, a table of characteristic fragmentation pathways cannot be compiled.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Analysis of this compound
A single-crystal X-ray analysis would provide definitive information about the solid-state conformation and intermolecular interactions of this compound. The search for a published crystal structure of this compound did not yield any results. Consequently, crystallographic data such as crystal system, space group, and unit cell dimensions are not available.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, are derived from single-crystal X-ray diffraction data. As no crystal structure for this compound has been reported, these specific structural parameters remain undetermined. Therefore, interactive data tables for these geometric features cannot be generated.
Computational Chemistry and Theoretical Investigations of N Hydroxy 2 Oxan 2 Yl Ethanimidamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule.
Density Functional Theory (DFT) for Ground State Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as its ground state geometry. This method calculates the electron density to determine the energy of the system. For a molecule like N'-hydroxy-2-(oxan-2-yl)ethanimidamide, DFT would be employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D model of the molecule at its lowest energy state.
Selection and Validation of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Functionals like B3LYP are commonly used hybrids that combine exact Hartree-Fock exchange with DFT exchange and correlation. Basis sets, such as Pople's 6-31G* or 6-311++G(d,p), provide the mathematical functions used to describe the distribution of electrons around the atoms. The selection of an appropriate combination is crucial and is often validated by comparing calculated results with experimental data for related, well-characterized molecules to ensure the reliability of the theoretical model.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Without specific calculations for this compound, these values remain unknown.
Predicting Reactivity Indices: Hardness, Softness, Electrophilicity, and Nucleophilicity
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity.
Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electrophilicity (ω) : This index measures the ability of a molecule to accept electrons.
Nucleophilicity (N) : This index quantifies the ability of a molecule to donate electrons.
These indices provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices This table is for illustrative purposes only, as no specific data for this compound could be found.
| Parameter | Symbol | Value (Hypothetical) |
|---|---|---|
| HOMO Energy | EHOMO | Data not available |
| LUMO Energy | ELUMO | Data not available |
| Energy Gap | ΔE | Data not available |
| Hardness | η | Data not available |
| Softness | S | Data not available |
| Electrophilicity Index | ω | Data not available |
| Nucleophilicity Index | N | Data not available |
Conformational Analysis and Tautomeric Studies
Molecules can often exist in different spatial arrangements (conformers) or as isomers that can interconvert (tautomers).
Conformational Analysis : this compound possesses several rotatable single bonds, particularly around the connection between the oxane ring and the ethanimidamide group. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable, low-energy shapes the molecule is likely to adopt.
Tautomeric Studies : The N'-hydroxyethanimidamide functional group can potentially exist in different tautomeric forms, such as the amide-oxime and the imino-hydroxylamine forms. Theoretical studies on the general class of N-hydroxy amidines have shown that the amide-oxime tautomer is typically more stable. A computational study on this compound would calculate the relative energies of its possible tautomers and the energy barriers for their interconversion, confirming which form is predominant under normal conditions.
Investigation of Stable Conformers of the Oxane Ring and Amidoxime (B1450833) Moiety
A comprehensive conformational analysis is a critical first step in the theoretical study of a flexible molecule like this compound. This process typically involves computational methods to identify the various low-energy spatial arrangements (conformers) of the molecule. For the oxane ring, this would involve determining the most stable chair, boat, and twist-boat conformations. Similarly, for the amidoxime moiety, the rotational barriers around the C-N and N-O bonds would be investigated to find the most stable orientations. Such studies are fundamental to understanding the molecule's three-dimensional structure and how it might interact with other molecules. Regrettably, no specific studies detailing these conformational preferences for this compound could be located.
Energetic Profile of Potential Tautomeric Forms (e.g., N-hydroxy vs. N-oxide)
Amidoximes can exist in different tautomeric forms, most commonly the N'-hydroxy (-N'-OH) form and the N-oxide (nitrone) form. Determining the relative stability of these tautomers is crucial for understanding the compound's reactivity and potential biological activity. This is typically achieved by calculating the Gibbs free energy of each tautomer using quantum chemical methods. The energetic profile provides insight into which form is likely to predominate under various conditions. A search for such an energetic analysis for this compound did not yield any specific results.
Molecular Electrostatic Potential (MEP) Mapping
Mapping of Electrophilic and Nucleophilic Regions
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is instrumental in predicting how the molecule will interact with other chemical species, including potential reaction sites for electrophilic and nucleophilic attacks. While MEP maps are commonly generated in computational studies, a specific map for this compound is not available in the reviewed literature.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical Prediction of IR and Raman Spectra
Computational chemistry allows for the theoretical prediction of a molecule's vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectra can be used to assign the vibrational modes of the molecule and to aid in the interpretation of experimental spectra.
Comparative Analysis with Experimental Spectroscopic Data
A powerful application of theoretical vibrational frequency calculations is their comparison with experimentally obtained IR and Raman spectra. This comparative analysis can confirm the molecular structure and provide a more detailed understanding of the molecule's vibrational properties. The accuracy of the theoretical model can be assessed by how well the calculated frequencies match the experimental ones, often with the use of a scaling factor. No published studies containing either theoretical or experimental IR and Raman spectra for this compound were found.
Reactivity and Organic Transformations of N Hydroxy 2 Oxan 2 Yl Ethanimidamide
Reactivity at the Amidoxime (B1450833) Functionality
The chemical behavior of N'-hydroxy-2-(oxan-2-yl)ethanimidamide is dominated by the amidoxime moiety (-C(NH₂)=NOH). This group can be considered a nitrogen analogue of a carboxylic acid and exhibits reactivity at both the hydroxyl group and the imidamide nitrogens.
The oxygen atom of the hydroxyl group in the amidoxime is nucleophilic and readily participates in reactions with electrophiles.
Esterification (O-Acylation): The most common reaction involving the hydroxyl group is O-acylation, which is the formation of an O-acylamidoxime. This reaction is often the first step in the synthesis of 1,2,4-oxadiazoles. nih.gov The acylation can be achieved using various acylating agents, such as acyl chlorides, carboxylic anhydrides, or carboxylic acids activated with coupling agents. nih.govnih.gov For instance, the general reaction of an amidoxime with an acyl chloride typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. The resulting O-acylamidoxime is a key intermediate that can be isolated or generated in situ for subsequent cyclization reactions. chim.it
Etherification (O-Alkylation): While less common than acylation, the hydroxyl group can undergo O-alkylation with suitable alkylating agents under basic conditions. The reaction course can be controlled by the choice of base and reaction conditions to selectively yield O-alkylated products. nih.gov This transformation introduces an alkoxy group onto the oxime nitrogen, modifying the electronic and steric properties of the molecule.
The nitrogen atoms of the imidamide group also possess nucleophilic character and can react with electrophiles, although this reactivity can be competitive with reactions at the hydroxyl group.
Acylation (N-Acylation): Acylation can occur at the amino group (-NH₂) of the amidoxime. The selectivity between N-acylation and O-acylation is often dependent on the reaction conditions and the nature of the acylating agent. Enzymatic N-acetylation of related N-hydroxy compounds has also been reported, highlighting the biological relevance of this transformation. nih.gov
Alkylation (N-Alkylation): Alkylation at the nitrogen atoms is also possible. The specific site of alkylation (either the sp² or sp³ nitrogen) can be influenced by the reaction conditions and the structure of the substrate.
Cycloaddition Reactions for Heterocycle Synthesis
Amidoximes are highly valuable building blocks for the synthesis of nitrogen-containing heterocycles, largely due to their ability to undergo cyclization and cycloaddition reactions. nih.govnih.gov
The most prominent application of amidoximes in organic synthesis is their conversion to 3,5-disubstituted 1,2,4-oxadiazoles. chim.it This transformation is a robust and widely used method for constructing this particular heterocyclic ring, which is a common scaffold in medicinal chemistry. rjptonline.org The general strategy involves two stages: the O-acylation of the amidoxime followed by an intramolecular cyclization with dehydration. nih.gov
The process typically involves reacting the amidoxime with a carbonyl compound, such as a carboxylic acid, acyl chloride, or ester. nih.gov The intermediate O-acylamidoxime then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. A variety of reagents and conditions have been developed to facilitate this one-pot synthesis, improving efficiency and yield. nih.govnih.gov
Table 1: Selected Methods for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes
| Carbonyl Source | Coupling Agent/Catalyst | Base/Solvent | Conditions | Reference |
|---|---|---|---|---|
| Carboxylic Acids | EDC.HCl | Dichloromethane | 0-30 °C, then 110 °C | nih.gov |
| Acyl Chlorides | TBAF | Acetonitrile (B52724) | Room Temperature | nih.gov |
| Dicarboxylic Anhydrides | NaOH | DMSO | Not specified | nih.gov |
| Carboxylic Acids | CDI | NaOH / DMSO | Not specified | nih.gov |
| Nitriles | PTSA-ZnCl₂ | Not specified | Not specified | organic-chemistry.org |
| Aldehydes | (Oxidizing Agent) | Not specified | Not specified | nih.gov |
Beyond 1,2,4-oxadiazoles, the reactivity of the amidoxime functionality can be harnessed to synthesize other important nitrogen-containing heterocycles. researchgate.netopenmedicinalchemistryjournal.com For example, under different reaction pathways, amidoximes can serve as precursors for:
1,2,4-Triazoles: Rearrangement reactions of 1,2,4-oxadiazoles derived from amidoximes can lead to the formation of 1,2,4-triazoles. chim.it
Imidazoles: Specific 1,2,4-oxadiazole derivatives can undergo the Boulton-Katritzky rearrangement to yield substituted imidazoles. chim.it
Isoxazolines: Cyclization reactions involving amidoxime precursors can also lead to the formation of isoxazoline (B3343090) rings. researchgate.net
The versatility of the amidoxime group makes it a key synthon in combinatorial chemistry for generating libraries of diverse heterocyclic compounds. nih.gov
Reactions Involving the Oxane Ring
The oxane (tetrahydropyran) ring in this compound is a saturated heterocyclic ether. Generally, this ring system is chemically robust and stable under many reaction conditions, including those typically used to modify the amidoxime functionality.
However, the substituent is located at the C2 position of the oxane ring, making the molecule a derivative of a cyclic hemiacetal. This structural feature introduces a potential site of reactivity. The C-O bond of the acetal (B89532) is susceptible to cleavage under acidic conditions. Therefore, in the presence of strong acids, the oxane ring could potentially undergo ring-opening. This sensitivity to acid means that reactions performed under acidic conditions must be carefully controlled to avoid undesired degradation or removal of the oxane moiety. Conversely, the ring is stable to neutral and basic conditions, making it compatible with the majority of transformations targeting the amidoxime group.
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N Hydroxy 2 Oxan 2 Yl Ethanimidamide As a Versatile Synthetic Intermediate
Ligand Design in Coordination Chemistry
Investigation of its Ligating Properties with Transition Metals
General studies on analogous compounds suggest that the coordination can occur through the nitrogen and oxygen atoms of the N'-hydroxyethanimidamide moiety. The specific binding modes and the stoichiometry of the resulting metal complexes would be influenced by factors such as the nature of the transition metal, the solvent system used, and the reaction conditions. However, without experimental data, any discussion on the coordination chemistry of N'-hydroxy-2-(oxan-2-yl)ethanimidamide remains speculative.
Table 1: Postulated Coordination Sites of this compound
| Potential Donor Atom | Functional Group | Rationale for Coordination |
| Oxygen | Hydroxyl (-OH) | The lone pairs on the oxygen atom can be donated to a metal center. |
| Nitrogen | Imine (=N-) | The lone pair on the imine nitrogen can participate in coordination. |
| Nitrogen | Amine (-NH2) | The lone pair on the amine nitrogen could potentially be involved in chelation. |
This table is based on the general coordination behavior of similar functional groups and is not derived from experimental data for the specific compound.
Application in Catalysis through Metal Complexation
The application of a compound in catalysis is contingent upon the catalytic activity of its metal complexes. Given the lack of information on the formation and characterization of transition metal complexes of this compound, there is consequently no available research on their catalytic applications.
In principle, if stable metal complexes of this ligand were to be synthesized, they could potentially be explored for various catalytic transformations. The oxane ring might also influence the steric and electronic properties of the resulting catalyst, potentially leading to unique selectivity. However, this remains a hypothetical application in the absence of foundational research.
Future Research Directions for this compound: A Prospective Outlook
While this compound is a compound of interest, a thorough review of current scientific literature reveals a notable absence of dedicated research on its specific synthesis, reaction mechanisms, and applications. This lack of specific data presents a unique opportunity to outline promising future research directions. This article, therefore, focuses on prospective research avenues for this compound, structured around green chemistry principles, advanced mechanistic studies, novel material applications, and the computational design of its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-hydroxy-2-(oxan-2-yl)ethanimidamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves reacting a tetrahydropyran (oxane) derivative with hydroxylamine hydrochloride under controlled pH (8–9) and temperature (60–80°C). For example, hydroxylamine hydrochloride and NaHCO₃ in methanol/water mixtures are used to form the amidoxime moiety, followed by cyclization .
- Optimization : Adjusting molar ratios (e.g., 1:1.5 substrate-to-hydroxylamine), solvent polarity, and reaction time can enhance yields. Recrystallization from dichloromethane or ethanol improves purity .
Q. How is the structural integrity of this compound validated experimentally?
- Techniques :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., oxane ring protons at δ 3.5–4.0 ppm, hydroxyimino group at δ 8.8 ppm) .
- FT-IR : Confirms N–O (950–980 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS detects the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Q. What are the primary chemical reactions exhibited by this compound?
- Oxidation : Forms oxo derivatives (e.g., nitroso or carbonyl groups) using agents like KMnO₄ .
- Substitution : The oxane ring’s oxygen can participate in nucleophilic substitutions, while the hydroxyimino group reacts with electrophiles .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps).
- Molecular Docking : Screen against biological targets (e.g., bacterial enzymes) to predict binding affinities and interaction mechanisms .
Q. What strategies resolve contradictions in reported biological activities of amidoxime derivatives?
- Case Study : While some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against E. coli), others note inactivity due to steric hindrance from the oxane ring. Validate via:
- Dose-Response Assays : Test across concentrations (1–100 µg/mL) and strains.
- Structural Modifications : Compare with analogs (e.g., morpholine or piperazine derivatives) to isolate structure-activity relationships .
Q. How does this compound behave as a ligand in metal coordination chemistry?
- Experimental Design : React with transition metals (Ni²⁺, Cu²⁺, Co²⁺) in ethanol/water at 60°C. Characterize complexes via:
- UV-Vis Spectroscopy : Identify d-d transitions (e.g., Cu²⁺ complexes show λₘₐₓ ~600 nm).
- Conductivity Measurements : Determine molar conductivity in DMSO to infer ionic vs. neutral complexes .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Issues : Low yields due to byproduct formation (e.g., over-oxidation).
- Solutions :
- Flow Chemistry : Use microreactors for precise temperature/pH control.
- Catalytic Optimization : Introduce Pd/C or TEMPO to suppress side reactions .
Methodological Troubleshooting
Q. How to address poor solubility in biological assays?
- Strategies :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Modify the hydroxyimino group to enhance hydrophilicity .
Q. Why might NMR spectra show unexpected peaks, and how are they resolved?
- Causes : Residual solvents (e.g., CH₂Cl₂ at δ 5.32 ppm) or tautomerism (E/Z isomerism in the amidoxime group).
- Resolution : Use deuterated solvents, variable-temperature NMR, or HSQC for assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
